molecular formula C20H22Cl2N2O4S B12472805 3-(azepan-1-ylcarbonyl)-N-(2,3-dichlorophenyl)-4-methoxybenzenesulfonamide

3-(azepan-1-ylcarbonyl)-N-(2,3-dichlorophenyl)-4-methoxybenzenesulfonamide

Cat. No.: B12472805
M. Wt: 457.4 g/mol
InChI Key: ZMKHOTJKCXEMBA-UHFFFAOYSA-N
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Description

3-(azepan-1-ylcarbonyl)-N-(2,3-dichlorophenyl)-4-methoxybenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an azepane ring, a dichlorophenyl group, and a methoxybenzenesulfonamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylcarbonyl)-N-(2,3-dichlorophenyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dichlorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the methoxybenzenesulfonamide moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylcarbonyl)-N-(2,3-dichlorophenyl)-4-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of substituted derivatives.

Scientific Research Applications

3-(azepan-1-ylcarbonyl)-N-(2,3-dichlorophenyl)-4-methoxybenzenesulfonamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylcarbonyl)-N-(2,3-dichlorophenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(azepan-1-ylcarbonyl)-N-(2,3-dichlorophenyl)-4-methoxybenzenesulfonamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H22Cl2N2O4S

Molecular Weight

457.4 g/mol

IUPAC Name

3-(azepane-1-carbonyl)-N-(2,3-dichlorophenyl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C20H22Cl2N2O4S/c1-28-18-10-9-14(13-15(18)20(25)24-11-4-2-3-5-12-24)29(26,27)23-17-8-6-7-16(21)19(17)22/h6-10,13,23H,2-5,11-12H2,1H3

InChI Key

ZMKHOTJKCXEMBA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl)C(=O)N3CCCCCC3

Origin of Product

United States

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